molecular formula C7H11N3O2 B13324029 (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Cat. No.: B13324029
M. Wt: 169.18 g/mol
InChI Key: ANKMBGGGKCTTGK-ZCFIWIBFSA-N
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Description

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with an appropriate amine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is unique due to its specific amino acid side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in drug development and organic synthesis .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(2R)-2-amino-3-(1-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)/t6-/m1/s1

InChI Key

ANKMBGGGKCTTGK-ZCFIWIBFSA-N

Isomeric SMILES

CN1C=CC(=N1)C[C@H](C(=O)O)N

Canonical SMILES

CN1C=CC(=N1)CC(C(=O)O)N

Origin of Product

United States

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